![molecular formula C25H27N3O3S2 B2690870 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 865655-23-8](/img/structure/B2690870.png)
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. The unique structure of this compound, which includes a thieno[3,2-d]pyrimidine core, makes it a promising candidate for various scientific research applications.
Mechanism of Action
Thieno[3,4-d]pyrimidin-4(3H)-thione
, a compound with a similar thieno[3,4-d]pyrimidine core, has been studied as a photosensitizer for cancer cells . It efficiently populates a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This compound exhibits high photodynamic efficacy against monolayer melanoma cells and cervical cancer cells both under normoxic and hypoxic conditions .
Thieno[3,2-b]thiophene based polymers
have been synthesized and studied for their electrochemical and optical properties . These polymers gradually transform to their quinoid structures with the increase in voltage .
Benzo[4,5]thieno[2,3-b]pyridine (BTP)
derivatives have been developed as electron deficient moieties for high triplet energy materials . These derivatives were effective as the host materials for green and blue phosphorescent organic light-emitting diodes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine core. Common reagents used in this step include sulfur-containing compounds and nitrogen sources under acidic or basic conditions.
Introduction of the Ethoxypropyl Group: The ethoxypropyl group is introduced through nucleophilic substitution reactions, where an appropriate ethoxypropyl halide reacts with the thieno[3,2-d]pyrimidine core.
Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the intermediate compound with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.
Introduction of the Methylbenzyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxypropyl or methylbenzyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions, including reflux or room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted thienopyrimidine derivatives with different functional groups.
Scientific Research Applications
Structural Characteristics
- Functional Groups : The presence of thio and acetamide functionalities is critical for its biological activity.
- Synthesis Pathway : The compound is synthesized through organic reactions involving thieno[3,2-d]pyrimidine derivatives, often requiring specific conditions such as temperature control and the use of solvents like dioxane or dichloroethane.
Pharmacological Applications
Research indicates that this compound exhibits various biological activities that make it a candidate for drug development:
- Anticancer Activity : Preliminary studies suggest that derivatives of thieno[3,2-d]pyrimidines possess anticancer properties. The compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .
- Anti-inflammatory Properties : Compounds similar to 2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide have been reported to exhibit anti-inflammatory effects, potentially useful in treating inflammatory diseases .
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes related to disease processes. For instance, some thieno derivatives have shown promise as inhibitors of phosphoinositide-dependent kinase and other kinases involved in signaling pathways .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this structure:
- A study published in a pharmacology journal demonstrated the synthesis of similar thieno derivatives and their evaluation as potential anticancer agents. The results indicated significant cytotoxicity against various cancer cell lines .
- Another investigation focused on the anti-inflammatory properties of thieno derivatives, where compounds were tested for their ability to inhibit inflammatory cytokines in vitro .
Synthesis Techniques
The synthesis of this compound typically involves:
- Formation of the Thieno Ring : Utilizing appropriate precursors and reaction conditions to form the thieno structure.
- Thio Group Introduction : Incorporating the thio group through nucleophilic substitution reactions.
- Acetamide Functionalization : Adding the acetamide group via acylation reactions.
Comparison with Similar Compounds
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidine: Known for its anticancer and antiviral properties, this compound shares a similar core structure but differs in its substituents.
Thieno[3,2-d]pyrimidine: Another derivative with potential biological activities, it has a different arrangement of atoms in the core structure.
Thieno[2,3-b]pyridine: This compound has a similar thieno core but with a pyridine ring, offering different biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Biological Activity
2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the thienopyrimidine class, which is known for its potential in treating various diseases, including infections and cancer.
Chemical Structure and Properties
The molecular formula of this compound is C25H27N3O3S2, with a molecular weight of approximately 481.63 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is crucial for its biological properties. Its synthesis typically involves several steps, including the formation of the thieno[3,2-d]pyrimidine core and the introduction of various functional groups that enhance its activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial and antimycobacterial activities. In vitro studies have demonstrated efficacy against Gram-positive and Gram-negative bacteria as well as mycobacterial strains such as Mycobacterium tuberculosis and Mycobacterium avium.
Microbial Strain | Activity (MIC) |
---|---|
Escherichia coli | Significant |
Staphylococcus aureus | Significant |
Mycobacterium tuberculosis | Significant |
Mycobacterium avium | Significant |
The minimum inhibitory concentration (MIC) values for these compounds suggest potent activity, with some derivatives showing non-toxic profiles at concentrations up to 200 µmol/L .
Anticancer Properties
The thienopyrimidine derivatives are also being explored for their anticancer properties. Studies have shown that modifications in side chains can significantly enhance the cytotoxicity against various cancer cell lines. The presence of specific substituents on the benzyl amide side chain has been correlated with increased potency against tumor cells.
The biological activity of this compound can be attributed to its ability to interfere with microbial and cancer cell metabolism. The thieno[3,2-d]pyrimidine structure is known to inhibit key enzymes involved in nucleic acid synthesis and cellular respiration in target organisms. This inhibition leads to cell death or growth suppression.
Case Studies
- Antibacterial Efficacy : A study evaluated several thienopyrimidine derivatives against resistant strains of bacteria. Among them, compounds with the thieno[3,2-d]pyrimidine core exhibited MIC values as low as 0.91 µM against E. coli, demonstrating their potential as effective antibacterial agents .
- Anticancer Activity : In a preclinical study involving various cancer cell lines, derivatives of this compound were tested for cytotoxicity. Results indicated that certain modifications led to enhanced apoptosis in cancer cells compared to standard treatments .
Properties
IUPAC Name |
2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S2/c1-3-31-14-6-13-28-24(30)23-22(19-7-4-5-8-20(19)33-23)27-25(28)32-16-21(29)26-15-18-11-9-17(2)10-12-18/h4-5,7-12H,3,6,13-16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXHMWWMIWXAJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)NCC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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